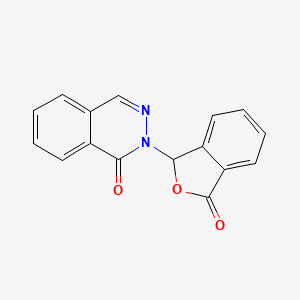

1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-

Description

The compound “1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-” (hereafter referred to as Compound X) is a heterocyclic organic molecule featuring a phthalazinone core fused with a 3-oxoisobenzofuran moiety. Its molecular formula is C₁₆H₁₀N₂O₃, with a molecular weight of 278.26 g/mol . The crystal structure of Compound X is triclinic (space group P1), with lattice parameters a = 7.2356 Å, b = 8.0369 Å, c = 11.1686 Å, and angles α = 80.047°, β = 86.093°, γ = 88.655°, indicating a compact and highly ordered molecular packing . Key bond lengths include C=O (1.214–1.227 Å) and C-N (1.335–1.371 Å), which are critical for its stability and reactivity .

Compound X is synthesized via reactions involving hydrazine derivatives and isoindolinones, often yielding phthalazinones as primary products . Its structural uniqueness lies in the fusion of phthalazinone and isobenzofuranyl groups, which confers distinct electronic and steric properties, making it a candidate for pharmacological applications, particularly in antitumor and antimicrobial research .

Properties

IUPAC Name |

2-(3-oxo-1H-2-benzofuran-1-yl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3/c19-14-11-6-2-1-5-10(11)9-17-18(14)15-12-7-3-4-8-13(12)16(20)21-15/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRPGFXKXJHZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3C4=CC=CC=C4C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481097 | |

| Record name | 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55294-87-6 | |

| Record name | 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- typically involves the condensation of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid dimethyl ester under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the phthalazinone ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phthalazinone derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of phthalazinone exhibit promising anticancer properties. The compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, research has shown that modifications to the phthalazinone structure can enhance its efficacy against various cancer cell lines by targeting specific biochemical pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic processes .

Drug Metabolism Studies

1(2H)-Phthalazinone serves as a valuable scaffold in drug metabolism studies. It has been shown to participate in oxidative metabolic pathways, which are crucial for understanding how drugs are processed in the body. This compound can be utilized to study the effects of various enzymes on drug metabolism, particularly those mediated by aldehyde oxidase .

Synthesis of Novel Compounds

The unique structure of 1(2H)-Phthalazinone allows it to act as a building block for synthesizing novel compounds with potential therapeutic applications. Researchers have utilized this compound in the synthesis of other heterocyclic compounds that may exhibit enhanced biological activity or improved pharmacokinetic properties .

Case Studies

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Compound X shares structural similarities with other phthalazinone derivatives but differs in substituent groups and fused rings. The following table highlights key structural differences:

Key Observations :

- The isoindole-dione substituent in Phthalazinone 2 increases molecular weight and introduces additional carbonyl groups, which may alter solubility and binding affinity .

Advantages of Compound X :

Pharmacological Activity

Compound X and analogs exhibit diverse biological activities:

Key Findings :

- The isoindole-dione moiety in Phthalazinone 2 enhances antitumor potency, likely due to improved DNA intercalation .

- Compound X’s 3-oxoisobenzofuran may limit antimicrobial efficacy compared to benzisothiazolones, which possess sulfur-based functional groups critical for microbial targeting .

Biological Activity

Overview

1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a phthalazinone core with an isobenzofuran moiety, making it a versatile scaffold for drug discovery and development.

- Molecular Formula : C16H10N2O3

- Molecular Weight : 278.26 g/mol

- CAS Number : 55294-87-6

Biological Activity

The biological activity of 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- has been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that phthalazinone derivatives exhibit significant anticancer properties. In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A2780 (Ovarian) | 5.20 - 88 | Active |

| MCF-7 (Breast) | Varies | Active |

| NCI-H460 (Lung) | Moderate | Less active |

In a study by MDPI, the compound was tested against these cell lines using the MTT assay, revealing promising results for its use as an anticancer agent .

Antimicrobial Activity

Phthalazinone derivatives are also noted for their antimicrobial properties. A study published in the Egyptian Journal of Chemistry highlighted that phthalazinone compounds possess activity against various bacterial strains, suggesting their potential as antimicrobial agents . The structural modifications in these compounds can enhance their efficacy against specific pathogens.

Other Pharmacological Activities

The compound has been studied for additional pharmacological effects, including:

- Anti-inflammatory : Exhibits properties that may reduce inflammation.

- Antidiabetic : Shows potential in managing blood sugar levels.

- Antihypertensive : May aid in lowering blood pressure.

The mechanism of action for 1(2H)-Phthalazinone, 2-(1,3-dihydro-3-oxo-1-isobenzofuranyl)- involves interaction with specific molecular targets, potentially inhibiting key enzymes or binding to receptors involved in disease processes. The exact pathways are still under investigation but are believed to involve modulation of signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Study on Anticancer Properties : A systematic review highlighted the structure-activity relationships (SAR) of phthalazinone derivatives and their anticancer effects across different cell lines . This review emphasizes the importance of substituent variations at specific positions on the phthalazinone core.

- Antimicrobial Efficacy : Research demonstrated that certain derivatives showed enhanced antimicrobial activity when modified with different functional groups, indicating that structural diversity can lead to improved pharmacological profiles .

- Pharmacokinetics and Toxicity : Computational studies using tools like SwissADME have been employed to predict the pharmacokinetic properties and toxicity profiles of phthalazinone derivatives, aiding in the design of safer and more effective drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.